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Introduction
Flonoltinib (FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like

tyrosine kinase 3 (FLT3).[1][2][3] The Janus kinase (JAK) family of non-receptor tyrosine

kinases, particularly JAK2, are critical mediators in the signaling pathways of numerous

cytokines and growth factors essential for hematopoiesis and immune response.[4][5][6][7][8]

The hyperactivation of JAK2, often due to mutations such as the V617F substitution in the

pseudokinase (JH2) domain, is a primary driver of myeloproliferative neoplasms (MPNs).[9][10]

[11]

Flonoltinib exhibits a unique mechanism of action by demonstrating a stronger binding affinity

for the pseudokinase (JH2) domain of JAK2 compared to the active kinase (JH1) domain.[9]

[10][11] This interaction has been structurally elucidated through co-crystallization studies,

providing a detailed understanding of the binding mode and a basis for rational drug design.[9]

[10][11] These application notes provide an overview of the quantitative data related to

Flonoltinib's interaction with JAK2 and detailed protocols for key experiments, including co-

crystallization, to aid researchers in studying this and similar inhibitor-kinase interactions.

Data Presentation
The following tables summarize the quantitative data for Flonoltinib's inhibitory activity and

binding affinity for JAK2 and its domains.
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Table 1: Inhibitory Activity of Flonoltinib

Target IC50 (nM)

JAK2 0.8[1][12]

JAK2V617F 1.4[1]

FLT3 15[1][12]

JAK1 >600-fold selectivity over JAK2[12]

JAK3 >600-fold selectivity over JAK2[12]

TYK2 ~80-fold selectivity over JAK2[1]

Table 2: Binding Affinity of Flonoltinib to JAK2 Domains

JAK2 Domain Dissociation Constant (Kd) (µM)

JH1 (Kinase Domain) 20.9[1]

JH2 (Pseudokinase Domain) 3.14[1][11]

JH2V617F 5.21[1][11]

Signaling Pathway
The JAK-STAT signaling pathway is a crucial cellular communication route involved in

immunity, cell proliferation, differentiation, and apoptosis.[4][7] Dysregulation of this pathway is

associated with various immune disorders and malignancies.[7][8]
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Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Flonoltinib.
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Experimental Workflow
The following diagram illustrates the general workflow for the co-crystallization of a small

molecule inhibitor with a target protein.
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Figure 2. Experimental workflow for protein-inhibitor co-crystallization.
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Experimental Protocols
The following are detailed, representative protocols for the key experiments involved in the

characterization of the Flonoltinib-JAK2 interaction.

Expression and Purification of JAK2 Pseudokinase
(JH2) Domain
This protocol describes the expression of the human JAK2 JH2 domain (residues 536-812) in

insect cells and subsequent purification.[9] For crystallization purposes, surface entropy

reduction mutations (e.g., W659A, W777A, F794H) may be introduced to improve protein

behavior and crystallization propensity.[4]

a. Recombinant Baculovirus Generation:

Subclone the cDNA encoding the human JAK2 JH2 domain into a baculovirus transfer vector

(e.g., pFastBac1) containing a C-terminal His6-tag for purification.

Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac

Baculovirus Expression System protocol.

Transfect Sf9 insect cells with the recombinant bacmid to produce P1 viral stock.

Amplify the viral stock to generate a high-titer P2 stock for protein expression.

b. Protein Expression:

Infect suspension cultures of High Five™ or Sf9 insect cells at a density of 2 x 10^6 cells/mL

with the P2 viral stock.

Incubate the cell culture at 27°C with shaking for 48-72 hours post-infection.

Harvest the cells by centrifugation at 1,000 x g for 15 minutes.

c. Purification:

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

imidazole, 1 mM TCEP, and protease inhibitors).
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Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20

mM imidazole, 1 mM TCEP).

Elute the His-tagged JAK2 JH2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 250 mM imidazole, 1 mM TCEP).

Further purify the protein by size-exclusion chromatography (e.g., Superdex 200 column) in

a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Assess protein purity by SDS-PAGE and concentration by UV-Vis spectrophotometry.

Co-crystallization of Flonoltinib with JAK2 JH2 Domain
This protocol outlines the hanging drop vapor diffusion method for co-crystallization.

a. Complex Formation:

Concentrate the purified JAK2 JH2 protein to 5-10 mg/mL.

Prepare a 10 mM stock solution of Flonoltinib in DMSO.

Incubate the JAK2 JH2 protein with a 3-5 molar excess of Flonoltinib for 1 hour on ice prior

to setting up crystallization trials.[4]

b. Crystallization Screening:

Perform initial crystallization screening using commercially available sparse-matrix screens

at 20°C.

Set up hanging drops by mixing 1 µL of the protein-inhibitor complex with 1 µL of the

reservoir solution and equilibrating against 500 µL of the reservoir solution.

c. Crystal Optimization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9865020/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.

Once suitable crystals are obtained, harvest them using a cryo-loop and flash-cool in liquid

nitrogen after brief soaking in a cryoprotectant solution (reservoir solution supplemented with

20-30% glycerol).[4]

d. Data Collection and Structure Determination:

Collect X-ray diffraction data at a synchrotron source.

Process the diffraction data and solve the crystal structure by molecular replacement using a

known JAK2 JH2 structure as a search model.

Refine the structure and model the Flonoltinib molecule into the electron density map.

Surface Plasmon Resonance (SPR) for Binding Affinity
Determination
This protocol describes a general method for determining the binding kinetics and affinity (Kd)

of Flonoltinib for the JAK2 JH2 domain using SPR.

a. Chip Preparation and Ligand Immobilization:

Use a CM5 sensor chip and activate the carboxymethylated dextran surface with a 1:1

mixture of 0.4 M EDC and 0.1 M NHS.

Immobilize the purified JAK2 JH2 protein to the chip surface via amine coupling in an

appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of

~10,000 response units (RU).

Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-

specific binding.

b. Binding Analysis:
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Prepare a series of dilutions of Flonoltinib in running buffer (e.g., PBS with 0.05% Tween-20

and 1% DMSO).

Inject the Flonoltinib solutions over the sensor and reference surfaces at a constant flow

rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with

running buffer.

Regenerate the sensor surface between cycles if necessary with a short pulse of a mild

regeneration solution (e.g., low pH glycine).

c. Data Analysis:

Subtract the reference flow cell data from the experimental flow cell data to obtain specific

binding sensorgrams.

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (Kd = kd/ka).

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

based assay to determine the IC50 value of Flonoltinib against JAK2.

a. Reagent Preparation:

Prepare a 1X Kinase Buffer A solution.[5]

Prepare a serial dilution of Flonoltinib in DMSO, and then further dilute in Kinase Buffer A to

achieve the desired final concentrations.

Prepare a solution of the JAK2 kinase and a europium-labeled anti-tag antibody in Kinase

Buffer A.

Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
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b. Assay Procedure:

In a 384-well plate, add 5 µL of the diluted Flonoltinib solution to each well.

Add 5 µL of the JAK2 kinase/antibody mixture to each well.

Initiate the binding reaction by adding 5 µL of the tracer solution to each well.

Incubate the plate at room temperature for 1 hour, protected from light.

c. Data Acquisition and Analysis:

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm

(acceptor) and 615 nm (donor) following excitation at 340 nm.

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the Flonoltinib concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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